molecular formula C7H8Cl2FN B2649298 3-Chloro-4-fluoro-5-methylaniline hydrochloride CAS No. 2344679-07-6

3-Chloro-4-fluoro-5-methylaniline hydrochloride

Cat. No.: B2649298
CAS No.: 2344679-07-6
M. Wt: 196.05
InChI Key: LLRZKBNFLQJRCX-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-methylaniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₇H₇ClFN·HCl (inferred from free base data in ). The compound features a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and a methyl group (-CH₃) at position 5, with an amine (-NH₂) group forming the hydrochloride salt. Its free base form (CAS 187929-77-7) has a molecular weight of 159.59 g/mol . This compound is likely used as a pharmaceutical intermediate or analytical reference standard, given its structural similarity to other halogenated aniline derivatives .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluoro-5-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-4-2-5(10)3-6(8)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZKBNFLQJRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-methylaniline hydrochloride typically involves multiple steps. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-4-fluoro-5-methylaniline hydrochloride serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.

Antimicrobial Agents

Research indicates that derivatives of 3-chloro-4-fluoro-5-methylaniline exhibit promising antimicrobial activity. For instance, studies have shown that modifications to the aniline structure can enhance efficacy against resistant bacterial strains.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that substituents on the aniline ring can lead to increased potency against Gram-positive bacteria, making these compounds valuable in antibiotic development .

Agrochemical Applications

This compound is also utilized in the formulation of herbicides and pesticides. The chlorofluoromethyl group enhances the herbicidal properties, making it effective against a range of weeds.

Herbicide Development

The synthesis of herbicides from this compound has been explored extensively. Its application as a precursor in herbicide formulations allows for targeted weed control with reduced environmental impact.

Data Table: Herbicidal Activity Comparison

CompoundActive IngredientEfficacy (%)Mode of Action
3-Chloro-4-fluoro-5-methylanilineGlyphosate85Inhibitor of EPSP synthase
This compoundTriazine78Photosynthesis inhibitor

Material Science Applications

In materials science, this compound is used to synthesize polymers and resins that exhibit enhanced thermal stability and chemical resistance.

Polymer Synthesis

The compound can be polymerized to create high-performance materials used in coatings and adhesives. Its unique properties contribute to improved durability and resistance to environmental degradation.

Case Study:
Research conducted at a leading polymer institute showed that incorporating 3-chloro-4-fluoro-5-methylaniline into polymer matrices significantly improved thermal properties, making it suitable for automotive applications .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its applications. Toxicological assessments reveal potential health hazards associated with exposure.

Safety Profile

Toxicity studies indicate that while the compound poses risks such as skin irritation and respiratory issues upon exposure, proper handling and safety measures can mitigate these risks.

Data Table: Toxicological Data Overview

EndpointValueReference
Acute Toxicity (Oral)LD50 > 500 mg/kgPubChem
Skin IrritationModerateSafety Data Sheet
Eye IrritationSevereSafety Data Sheet

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 3-chloro-4-fluoro-5-methylaniline hydrochloride, enabling comparisons of substituent effects, stability, and applications:

3-Chloro-4-ethoxy-5-fluoroaniline (CAS 1017778-85-6)

  • Molecular Formula: C₈H₈ClFNO (free base) → C₈H₈ClFNO·HCl (hydrochloride salt).
  • Substituents : Ethoxy (-OCH₂CH₃) at position 4 instead of fluorine.
  • Applications: Used in pharmaceutical intermediates, where bulky substituents may influence drug-receptor interactions .

3-Chloro-6-nitro-4-(trifluoromethyl)aniline (CAS 35375-74-7)

  • Molecular Formula : C₇H₅ClF₃N₂O₂.
  • Substituents: Nitro (-NO₂) at position 6 and trifluoromethyl (-CF₃) at position 3.
  • Key Differences :
    • Nitro and trifluoromethyl groups are strong electron-withdrawing groups, enhancing thermal stability but reducing nucleophilic reactivity compared to the methyl group in the target compound .
    • Applications: Likely employed in agrochemicals or high-stability intermediates due to its electron-deficient aromatic system .

3-Fluoro Deschloroketamine Hydrochloride (CAS 2657761-24-3)

  • Molecular Formula: C₁₃H₁₆FNO·HCl.
  • Substituents: Cyclohexanone backbone with a fluorophenyl group, distinct from the aniline structure.
  • Key Differences :
    • The ketamine derivative’s aliphatic ring system confers different solubility and pharmacokinetic properties (e.g., higher lipophilicity) compared to planar aromatic amines .
    • Stability: Stored at -20°C with ≥5-year stability, suggesting hydrochloride salts of such compounds may require stringent storage to prevent decomposition .

Data Table: Comparative Analysis

Compound Molecular Formula (Hydrochloride) Key Substituents Molecular Weight (g/mol) Stability/Storage Applications
3-Chloro-4-fluoro-5-methylaniline·HCl C₇H₇ClFN·HCl Cl (3), F (4), CH₃ (5) ~196.05 (inferred) Not specified Pharmaceutical intermediates
3-Chloro-4-ethoxy-5-fluoroaniline·HCl C₈H₈ClFNO·HCl Cl (3), OCH₂CH₃ (4), F (5) ~189.61 (free base) Not specified Drug synthesis
3-Chloro-6-nitro-4-(trifluoromethyl)aniline C₇H₅ClF₃N₂O₂ Cl (3), NO₂ (6), CF₃ (4) 244.58 Not specified Agrochemicals
3-Fluoro Deschloroketamine·HCl C₁₃H₁₆FNO·HCl Fluorophenyl, cyclohexanone 257.7 -20°C, ≥5 years Analytical standards

Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) in analogues like 3-chloro-6-nitro-4-(trifluoromethyl)aniline enhance stability but reduce reactivity, whereas electron-donating groups (e.g., -CH₃, -OCH₂CH₃) in the target compound and its ethoxy analogue improve solubility for pharmaceutical applications . Fluorine’s small size and high electronegativity in the target compound may optimize binding interactions in drug design compared to bulkier substituents .

Stability of Hydrochloride Salts :

  • While 3-fluoro deschloroketamine hydrochloride demonstrates long-term stability under cold storage, similar conditions may be recommended for this compound despite lacking direct data .

Analytical Challenges :

  • RP-HPLC methods validated for related hydrochlorides (e.g., amitriptyline hydrochloride) suggest that the target compound’s analysis would require optimization of mobile phases to resolve halogenated aromatic amines .

Biological Activity

3-Chloro-4-fluoro-5-methylaniline hydrochloride is an organic compound with significant potential in various biological applications. As a derivative of aniline, its structure includes chlorine and fluorine substituents, which influence its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and interactions with biological macromolecules.

Structure and Composition

The molecular formula of this compound is C7H7ClFC_7H_7ClF with a molecular weight of approximately 163.6 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is advantageous for biological studies.

Structural Comparison

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-fluoroanilineC7H6ClFC_7H_6ClFLacks methyl group at the fifth position
3-Chloro-4-methylanilineC7H8ClNC_7H_8ClNContains no fluorine substituent
2-Chloro-4-fluorotolueneC7H6ClFC_7H_6ClFDifferent substitution pattern

This structural arrangement enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been evaluated for effectiveness in inhibiting the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The concentration required for 50% inhibition of cell viability (IC50) was determined using MTT assays. Notably, the compound demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. For instance, in one study, compounds structurally related to this compound showed IC50 values comparable to established chemotherapeutics like cisplatin .

Case Study: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines. The findings are summarized in the following table:

Cell LineIC50 (µM)Reference Compound
HCT-11615.2Cisplatin
MCF-712.5Doxorubicin
HeLa18.0Etoposide

These results indicate that this compound and its derivatives possess promising anticancer properties .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can alter enzyme activities and influence cellular signaling pathways, which are critical for its therapeutic effects .

Interaction with Biological Macromolecules

Studies have shown that this compound can bind to proteins and nucleic acids, affecting their functions. Understanding these interactions is vital for elucidating both the therapeutic potential and toxicity profiles of the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-5-methylaniline hydrochloride, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via sequential halogenation and methylation of aniline derivatives. A common approach involves:

  • Step 1 : Chlorination/fluorination of 5-methylaniline using reagents like trichloroacetyl chloride (TCCA) or Selectfluor® under controlled pH (e.g., THF/HCl at 72°C) .
  • Step 2 : Hydrochloride salt formation via acid hydrolysis (e.g., concentrated HCl).
  • Key variables : Temperature (>70°C) and stoichiometric excess of halogenating agents (1.1–1.5 equiv.) are critical for minimizing byproducts like polychlorinated derivatives. Yields range from 50–75% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for chloro/fluoro groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 206.98) .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Waste disposal : Segregate halogenated waste and consult certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural characterization?

  • Answer : Contradictions often arise from:

  • Rotamers : Fluorine’s electronegativity may cause dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to stabilize conformers.
  • Impurities : Trace solvents (e.g., DMSO-d6) can split peaks. Re-crystallize the compound in deuterated chloroform and re-run spectra .
  • Cross-verification : Compare with computational models (DFT-based 19F^{19}F chemical shift predictions) .

Q. What strategies optimize the compound’s stability in long-term storage for biological assays?

  • Answer :

  • Storage conditions : Keep at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the hydrochloride salt.
  • Lyophilization : Convert to freebase form for improved stability, then reconstitute in HCl before use .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How does the electronic effect of the chloro/fluoro substituents influence its reactivity in cross-coupling reactions?

  • Answer :

  • Electron-withdrawing effects : The -Cl and -F groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (SNAr) at the para-position.
  • Case study : Suzuki-Miyaura coupling with boronic acids requires Pd(PPh3)4 and elevated temperatures (80–100°C) due to reduced electron density .

Q. What analytical methods differentiate between polymorphic forms of the hydrochloride salt?

  • Answer :

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.3°) to identify crystalline vs. amorphous forms.
  • DSC : Monitor endothermic peaks (melting point 178–182°C) to detect hydrate formation .

Contradictions in Literature and Mitigation Strategies

Q. Discrepancies in reported melting points (e.g., 178°C vs. 185°C): How should researchers validate data?

  • Root cause : Variations arise from impurities or differing crystallization solvents (e.g., ethanol vs. acetone).
  • Resolution : Reproduce synthesis using standardized protocols (e.g., USP guidelines) and report solvent system used .

Q. Conflicting biological activity Are these due to compound degradation or assay conditions?

  • Investigation steps :

  • HPLC-UV/MS : Check for degradation products (e.g., free aniline from HCl loss).
  • Dose-response curves : Test multiple batches to rule out batch-to-batch variability.
  • Positive controls : Use stable analogs (e.g., 3-chloro-5-methylaniline) to benchmark activity .

Methodological Tables

Parameter Recommended Conditions Source
Synthetic yield 50–75% (after recrystallization)
HPLC retention time 8.2 min (C18, 60% MeCN/H2O)
Stability (lyophilized) >12 months at –20°C

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